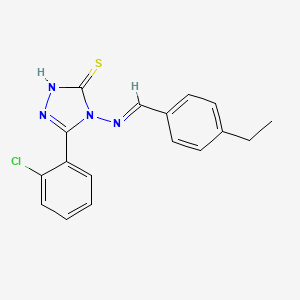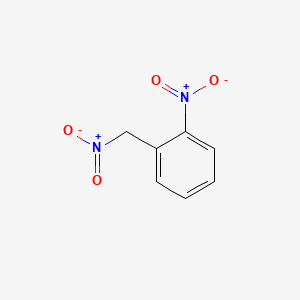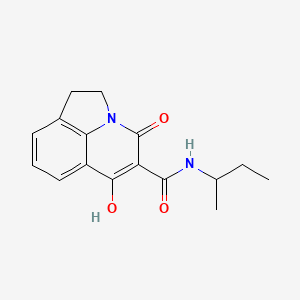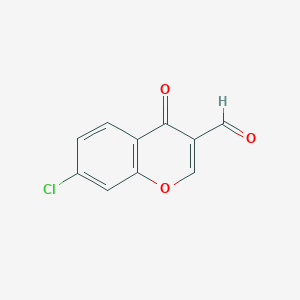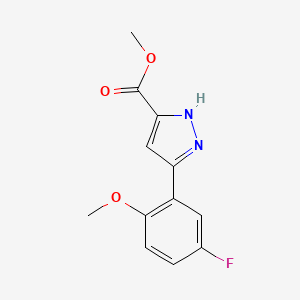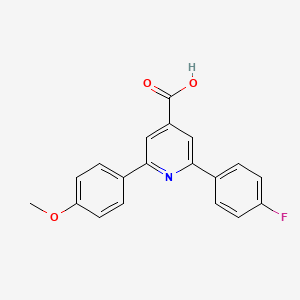
2-chloro-N-(4-chlorobenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-chlorobenzyl)benzamide is a chemical compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.156 g/mol . It is characterized by the presence of two chlorine atoms attached to the benzene rings and an amide functional group. This compound is often used in early discovery research due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorobenzyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The general reaction scheme is as follows:
2-chlorobenzoyl chloride+4-chlorobenzylamine→this compound
Industrial Production Methods
化学反应分析
Types of Reactions
2-chloro-N-(4-chlorobenzyl)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of corresponding amines.
科学研究应用
2-chloro-N-(4-chlorobenzyl)benzamide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic properties and interactions with biological targets.
作用机制
The mechanism of action of 2-chloro-N-(4-chlorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are subject to ongoing research, and detailed mechanisms are not fully elucidated .
相似化合物的比较
Similar Compounds
- 2-chloro-N-(2-chlorobenzyl)benzamide
- 4-chloro-N-(2,4-dichlorobenzyl)benzamide
- 3,4-dichloro-N-(2-chlorobenzyl)benzamide
- 4-chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide
Uniqueness
2-chloro-N-(4-chlorobenzyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological targets. This makes it a valuable compound for research in various scientific fields .
属性
分子式 |
C14H11Cl2NO |
|---|---|
分子量 |
280.1 g/mol |
IUPAC 名称 |
2-chloro-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9H2,(H,17,18) |
InChI 键 |
NYMXRCCHQVWRJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



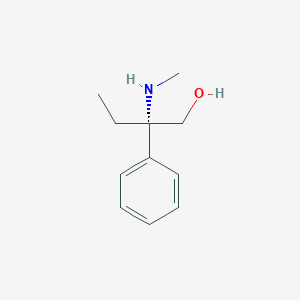


![4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester](/img/structure/B12046781.png)

